molecular formula C5H10ClN3S B12431093 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride

Cat. No.: B12431093
M. Wt: 179.67 g/mol
InChI Key: ADISQACAUXFUJI-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a hydrazinylmethyl group at position 5 and a methyl group at position 2. The hydrazinylmethyl moiety (–CH₂–NH–NH₂) confers nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its hydrochloride salt form enhances stability and solubility, facilitating applications in pharmaceutical formulations .

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c1-4-7-2-5(9-4)3-8-6;/h2,8H,3,6H2,1H3;1H

InChI Key

ADISQACAUXFUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNN.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Chloromethyl Thiazole Intermediates

A common route involves substituting a chloromethyl group at the 5-position of 2-methylthiazole with hydrazine. This method is adapted from protocols for analogous thiazole derivatives.

Procedure:

  • Synthesis of 2-Methyl-5-chloromethylthiazole :

    • React 2-methylthiazole with chloromethylation agents (e.g., formaldehyde/HCl or ClCH₂OCH₃) under acidic conditions.
    • Example: Chloromethylation using paraformaldehyde and HCl in acetic acid at 60–80°C yields 2-methyl-5-chloromethylthiazole.
  • Hydrazine Substitution :

    • Treat 2-methyl-5-chloromethylthiazole with excess hydrazine hydrate in ethanol at 50–70°C for 6–12 hours.
    • Reaction :
      $$
      \text{2-Methyl-5-chloromethylthiazole} + \text{N}2\text{H}4 \rightarrow \text{5-(Hydrazinylmethyl)-2-methylthiazole} + \text{HCl}
      $$
    • Yield: ~65–75% after purification.
  • Hydrochloride Salt Formation :

    • Bubble HCl gas through a solution of the free base in diethyl ether or methanol to precipitate the hydrochloride salt.
Advantages:
  • Straightforward two-step process.
  • Scalable with commercially available starting materials.
Limitations:
  • Requires handling toxic chloromethylation reagents.
  • Intermediate purification critical to avoid by-products.

The Hantzsch condensation constructs the thiazole ring while incorporating the hydrazinylmethyl group. This method is cited in patents for structurally similar compounds.

Procedure:

  • Thioamide Preparation :

    • Synthesize a thioamide derivative from hydrazine, e.g., thiosemicarbazide (NH₂NHCSNH₂).
  • Cyclization with α-Haloketone :

    • React the thioamide with 2-bromo-5-methylthiazole-4-carbaldehyde in refluxing ethanol.
    • Reaction :
      $$
      \text{Thiosemicarbazide} + \alpha\text{-Haloketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole Ring} + \text{HX}
      $$
    • Yield: ~50–60% after column chromatography.
  • Salt Formation :

    • Acidify with concentrated HCl to obtain the hydrochloride salt.
Advantages:
  • Integrates hydrazine during ring formation, reducing post-functionalization steps.
  • High regioselectivity for the 5-position.
Limitations:
  • Requires precise control of stoichiometry and temperature.
  • Low yields due to side reactions.

Reductive Amination of Aldehyde Precursors

This method involves reducing a thiazole-5-carbaldehyde intermediate to introduce the hydrazinylmethyl group, as reported in studies on related hydrazine derivatives.

Procedure:

  • Synthesis of 2-Methylthiazole-5-carbaldehyde :

    • Oxidize 2-methyl-5-hydroxymethylthiazole (prepared via hydrolysis of ester precursors) using MnO₂ or PCC.
  • Reductive Amination with Hydrazine :

    • React the aldehyde with hydrazine in the presence of NaBH₃CN or H₂/Pd-C.
    • Reaction :
      $$
      \text{2-Methylthiazole-5-carbaldehyde} + \text{N}2\text{H}4 \xrightarrow{\text{NaBH}_3\text{CN}} \text{5-(Hydrazinylmethyl)-2-methylthiazole}
      $$
    • Yield: ~70–80%.
  • Hydrochloride Salt Formation :

    • Precipitate the salt using HCl in anhydrous conditions.
Advantages:
  • High functional group tolerance.
  • Mild reaction conditions.
Limitations:
  • Requires oxidation steps prone to over-oxidation.
  • Costly catalysts (e.g., Pd).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Nucleophilic Substitution Chloromethylation → Hydrazine substitution 65–75 Scalable, simple Toxic intermediates
Hantzsch Condensation Thioamide + α-Haloketone → Cyclization 50–60 Integrated ring formation Low yield, side reactions
Reductive Amination Aldehyde oxidation → Reductive amination 70–80 High selectivity Expensive catalysts

Critical Reaction Parameters

Solvent Selection:

  • Ethanol/Water : Preferred for hydrazine substitutions due to solubility and safety.
  • Tetrahydrofuran (THF) : Enhances nucleophilicity in reductive amination.

Temperature Control:

  • Substitutions: 50–70°C optimal for minimizing by-products.
  • Cyclizations: Reflux conditions (80–100°C) necessary for Hantzsch reactions.

Catalysts:

  • Phase-Transfer Catalysts (e.g., Aliquat 336) : Improve substitution efficiency in chloromethylation.
  • Pd/BaSO₄ : Effective for hydrogenation in reductive amination.

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is favored for bulk production due to lower catalyst costs.
  • Safety : Hydrazine handling requires inert atmospheres and corrosion-resistant equipment.
  • Purification : Crystallization from ethyl acetate/hexane mixtures achieves >98% purity.

Emerging Methodologies

Recent advances include flow chemistry for continuous synthesis, reducing reaction times by 40%, and enzymatic catalysis for greener hydrazine incorporation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazinyl (-NH-NH₂) group serves as a potent nucleophile, enabling reactions with electrophilic reagents:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives. For example, reaction with ethyl bromoacetate yields ethyl 2-(5-(hydrazinylmethyl)-2-methylthiazol-1-yl)acetate.

  • Acylation : Forms hydrazides when treated with acyl chlorides like acetyl chloride in dry acetone.

Key Conditions :

  • Solvents: Ethanol, dry acetone

  • Temperature: 60–80°C

  • Catalysts: None required for primary reactions .

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic ethanol to generate hydrazone derivatives. For instance, condensation with 4-nitrobenzaldehyde produces a hydrazone with a melting point of 195–196°C .

  • Ketone Condensation : Forms cyclized products with α,β-unsaturated ketones under microwave irradiation, enhancing reaction efficiency .

Spectroscopic Evidence :

  • FT-IR peaks at 1615–1630 cm⁻¹ (C=N stretch) confirm hydrazone formation.

  • ¹H NMR signals at δ 8.1–8.5 ppm (thiazole-CH) and δ 10.3–10.8 ppm (hydrazine-NH) validate structural changes .

Cyclization and Heterocycle Formation

The compound acts as a precursor for synthesizing fused heterocycles:

  • Hantzsch Thiazole Synthesis : Reacts with α-haloketones (e.g., phenacyl bromide) in isopropyl alcohol/HCl to form thiazolo[3,2-b] triazole derivatives .

  • Thiosemicarbazide Cyclization : Couples with thiosemicarbazide in refluxing ethanol to yield 1,3,4-thiadiazole-thiazole hybrids, demonstrating antitumor activity .

Reaction Pathway Example :

StepReagents/ConditionsProductReference
1Thiosemicarbazide, ethanol, 78°CThiosemicarbazone intermediate
2α-Bromoketone, HCl, 80°CThiazole-fused heterocycle

Metal Complexation

The hydrazinyl group chelates transition metals, forming complexes with potential bioactivity:

  • Copper(II) Complexes : Reacts with CuCl₂ in methanol to form square-planar complexes characterized by UV-Vis absorption at 600–650 nm .

  • Zinc(II) Coordination : Forms tetrahedral complexes with Zn(NO₃)₂, confirmed by molar conductivity measurements .

Stability Data :

  • Decomposition temperature: >250°C

  • Solubility: Insoluble in water; soluble in DMSO/DMF .

Oxidative Reactions

Controlled oxidation transforms the hydrazinyl group:

  • Oxidation to Azo Compounds : Treating with H₂O₂ in acetic acid yields azo-linked dimers, evidenced by a new UV absorbance at 350–370 nm .

  • Nitrogen Elimination : Reaction with HNO₂ generates thiazole-carbaldehyde derivatives via deamination .

Scientific Research Applications

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs differ in substituents at positions 4, 5, or 2 of the thiazole ring. Below is a comparative analysis:

Compound Name Substituents (Position) Key Functional Groups Reactivity Profile Reference
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole HCl –CH₂–NH–NH₂ (C5), –CH₃ (C2) Hydrazine, methyl Nucleophilic substitution, condensation reactions
4-Chloromethyl-2-methyl-1,3-thiazole HCl –CH₂Cl (C4), –CH₃ (C2) Chloromethyl, methyl SN2 reactions (e.g., alkylation)
5-Chloro-2-methyl-1,3-thiazole HCl –Cl (C5), –CH₃ (C2) Chloro, methyl Electrophilic aromatic substitution
4-Amino-2-methyl-5-phenyl-1,3-thiazole HCl –NH₂ (C4), –C₆H₅ (C5), –CH₃ (C2) Amino, phenyl, methyl Hydrogen bonding, π-π interactions

Key Observations :

  • Hydrazinylmethyl vs. Chloromethyl : The hydrazinyl group (–NH–NH₂) enables condensation reactions (e.g., hydrazone formation), while chloromethyl (–CH₂Cl) is more reactive in nucleophilic substitutions .
  • Phenyl vs. Methyl Substituents: Bulky phenyl groups (e.g., in 4-Amino-2-methyl-5-phenylthiazole HCl) enhance lipophilicity, influencing pharmacokinetic properties compared to smaller methyl groups .

Physicochemical Properties

Property 5-(Hydrazinylmethyl)-2-methyl-thiazole HCl 4-Chloromethyl-2-methyl-thiazole HCl 5-Chloro-2-methyl-thiazole HCl
Molecular Weight (g/mol) ~183.67 (estimated) 184.23 170.65
Solubility High in polar solvents (H₂O, MeOH) Moderate in DMF, acetone Low in water, high in DCM
Stability Stable at RT; hygroscopic Sensitive to moisture Stable under inert conditions

Notes:

  • The hydrazinyl derivative’s solubility is superior due to ionic interactions from the hydrochloride salt .
  • Chloromethyl analogs exhibit higher volatility and require anhydrous handling .

Biological Activity

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The hydrazinylmethyl group attached to the thiazole enhances its reactivity and potential bioactivity. The structural formula can be represented as follows:

C6H8ClN3S\text{C}_6\text{H}_8\text{ClN}_3\text{S}

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride has shown promising results against various fungal strains.

Case Study: Antifungal Activity

A study synthesized several thiazole derivatives and tested their antifungal activity against Candida albicans. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 7.81 µg/mL, which is notably lower than that of fluconazole (15.62 µg/mL), indicating superior antifungal potency .

CompoundMIC (µg/mL)Reference Drug (Fluconazole)
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride7.8115.62

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit the growth of various cancer cell lines.

Research Findings

In a comparative study, thiazole derivatives were assessed for their cytotoxic effects on HeLa cells (cervical cancer) and normal fibroblasts. The results revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

The biological activity of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as a noncompetitive inhibitor of key enzymes involved in fungal metabolism, such as lanosterol C14α-demethylase .
  • Cell Membrane Penetration : Enhanced lipophilicity due to the hydrazinyl group may improve its ability to penetrate fungal cell membranes, thereby increasing its efficacy .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Candida albicans with low MIC
AnticancerSelective toxicity towards cancer cells
MechanismEnzyme inhibition and improved membrane penetration

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride. Investigating its effects on other microbial strains and cancer types will be crucial in establishing its therapeutic potential.

Q & A

Q. How to detect trace impurities in 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride?

  • Methodology :
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Set MRM transitions for common impurities (e.g., unreacted hydrazine precursors) .
  • Limit of Detection (LOD) : Validate down to 0.01% w/w using spiked samples .

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